![molecular formula C16H16N2O5 B5797752 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid, also known as FFA-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acyl amino acids and has been found to have anti-inflammatory and analgesic properties. In
作用机制
The mechanism of action of 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid involves the activation of GPR120, which leads to the inhibition of pro-inflammatory cytokine and chemokine production. This activation also leads to the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in the initiation and propagation of inflammation.
Biochemical and Physiological Effects:
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to improve glucose tolerance and insulin sensitivity in obese mice. 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of prostaglandins, which are involved in the initiation and propagation of inflammation.
实验室实验的优点和局限性
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid is a synthetic compound that can be easily synthesized in a laboratory setting. It has been extensively studied for its anti-inflammatory and analgesic properties, and its mechanism of action has been well characterized. However, 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Further studies are needed to determine the optimal dosage and duration of treatment with 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid.
未来方向
There are several future directions for the study of 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid. One direction is to further investigate its anti-inflammatory and analgesic properties in human clinical trials. Another direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and obesity. Additionally, the development of analogs of 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid with improved pharmacokinetic properties and efficacy is an area of active research. Finally, the development of novel drug delivery systems for 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid could improve its bioavailability and therapeutic efficacy.
合成方法
The synthesis of 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid involves the reaction between 4-aminophenylfuran-2-carboxylate and N-(tert-butoxycarbonyl)-L-valine anhydride. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethylacetamide. The resulting product is then purified by column chromatography to obtain pure 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid.
科学研究应用
5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and propagation of inflammation. 5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid has also been found to activate the G protein-coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism.
属性
IUPAC Name |
5-[4-(furan-2-carbonylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-14(4-1-5-15(20)21)17-11-6-8-12(9-7-11)18-16(22)13-3-2-10-23-13/h2-3,6-10H,1,4-5H2,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCESJOEAPZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[(Furan-2-ylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
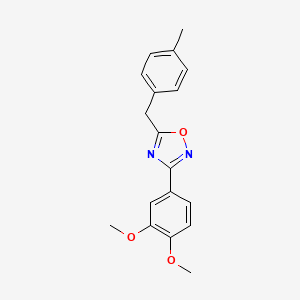
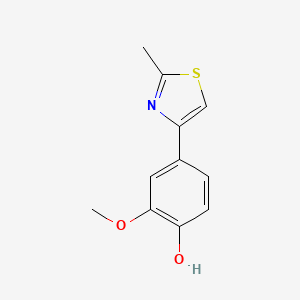
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)
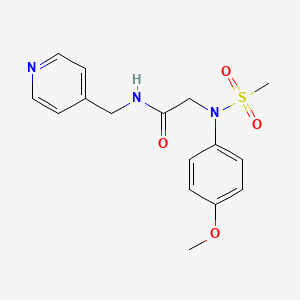
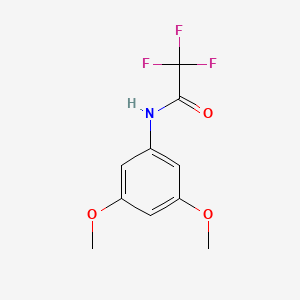
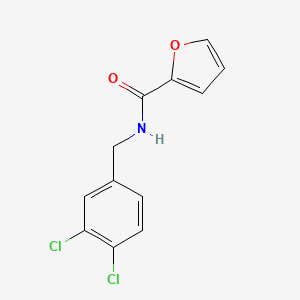
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)
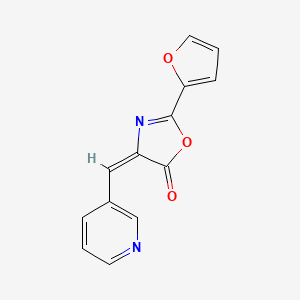

![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)